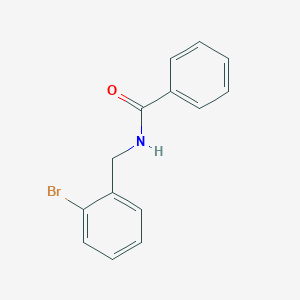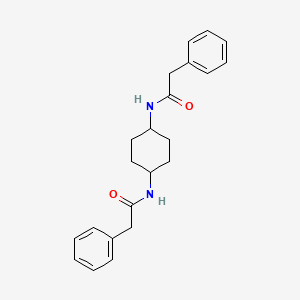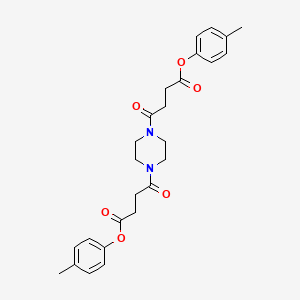![molecular formula C20H15Cl2NO3 B3555046 2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B3555046.png)
2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate
Vue d'ensemble
Description
2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate, also known as PD168393, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a key signaling molecule involved in the regulation of cell growth and proliferation.
Applications De Recherche Scientifique
2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the EGFR, which is a key signaling molecule involved in the regulation of cell growth and proliferation. This compound has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumors in animal models of cancer.
Mécanisme D'action
2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate inhibits the activity of the EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell growth and proliferation. This compound has been shown to be highly selective for the EGFR, with little or no activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of the EGFR, which makes it a valuable tool for studying the role of this receptor in cell growth and proliferation. This compound has also been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a valuable tool for studying the mechanisms of cancer growth and metastasis.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively expensive compound, which may limit its use in some studies. It is also a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the EGFR.
Orientations Futures
There are a number of future directions for research on 2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate. One area of research is the development of more potent and selective inhibitors of the EGFR. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is a need for further research on the mechanisms of action of this compound, including its effects on downstream signaling pathways and its potential interactions with other signaling molecules. Finally, there is a need for further research on the potential clinical applications of this compound, including its use as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
pyridin-2-ylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3/c21-16-8-9-19(18(22)11-16)25-12-14-4-6-15(7-5-14)20(24)26-13-17-3-1-2-10-23-17/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOXAXGIBFIXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3554966.png)
![N,N'-[1,4-phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)](/img/structure/B3554980.png)
![4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine](/img/structure/B3554984.png)

![ethyl 4-(aminocarbonyl)-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3555014.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3555018.png)

![4-benzyl-1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B3555027.png)

![methyl 2-[(5-bromo-2-furoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3555050.png)
![1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane](/img/structure/B3555052.png)
![3-(3,4-dichlorophenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3555059.png)

![2,2,2-trifluoroethyl 3-[(1-naphthyloxy)methyl]benzoate](/img/structure/B3555077.png)